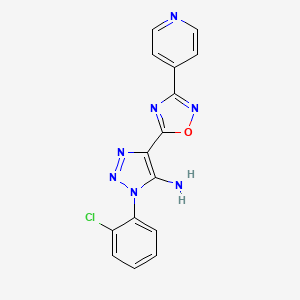

1-(2-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN7O/c16-10-3-1-2-4-11(10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-5-7-18-8-6-9/h1-8H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWULBXILSWVUHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxadiazole ring, followed by the introduction of the triazole ring and the chlorophenyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

1-(2-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Cyclization: The formation of the oxadiazole and triazole rings involves cyclization reactions under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains and fungi. For instance, studies have demonstrated that derivatives of triazoles show promising results against Staphylococcus aureus and Escherichia coli, with some exhibiting lower minimum inhibitory concentrations compared to standard antibiotics .

Antifungal Properties

The antifungal efficacy of similar triazole compounds has been documented extensively. The presence of the pyridine ring in the structure may contribute to enhanced interaction with fungal targets, making it a candidate for further development against fungal infections like candidiasis .

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. The unique structural features of 1-(2-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine may allow it to inhibit cancer cell proliferation through various mechanisms. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells .

Coordination Chemistry

The compound's ability to form coordination complexes with transition metals opens avenues for its application in coordination chemistry. These complexes can exhibit unique electronic properties and can be used in catalysis or as sensors .

Organic Electronics

Due to its electronic properties, this compound could potentially be utilized in organic electronic devices. The incorporation of triazole and oxadiazole units can enhance charge transport properties in organic semiconductors .

Case Study 1: Synthesis and Antimicrobial Evaluation

A study synthesized several derivatives based on the triazole framework and evaluated their antimicrobial activity using disc diffusion methods. The results indicated that certain derivatives exhibited significant activity against both gram-positive and gram-negative bacteria .

Case Study 2: Antifungal Activity Assessment

In another research effort, compounds similar to this compound were tested against various fungal strains. The findings revealed that some derivatives demonstrated superior antifungal activity compared to established antifungal agents like fluconazole .

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce cell death through apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Biological Activity

The compound 1-(2-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, efficacy in different assays, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 353.81 g/mol. The structure features multiple pharmacophores that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing 1,2,4-oxadiazole and triazole moieties exhibit a range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The specific compound under investigation has been shown to possess significant anti-proliferative effects against various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:

- Mechanisms of Action : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting critical enzymes involved in cell proliferation such as topoisomerase II and MAPK pathways. This was evidenced by increased expression levels of pro-apoptotic markers like p53 and caspase 3 in treated cells .

- Cell Line Studies : In vitro studies showed that the compound significantly inhibited the growth of human liver (HepG2) and breast (MCF-7) cancer cell lines while sparing normal fibroblasts (WI-38). This selective toxicity suggests a promising therapeutic index for further development .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have reported that derivatives of 1,2,4-oxadiazoles demonstrate activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds:

| Substituent | Effect on Activity |

|---|---|

| Chlorine at position 2 | Enhances lipophilicity and membrane penetration |

| Pyridine moiety | Increases interaction with biological targets |

| Triazole ring | Contributes to anti-proliferative effects |

This table summarizes how specific modifications can enhance or diminish the biological efficacy of the compound.

Case Studies

- Anti-Proliferative Study : A study published in MDPI evaluated a series of oxadiazole derivatives, including our compound. Results indicated that it significantly inhibited cell cycle progression and induced apoptosis in HepG2 cells .

- Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to the active sites of target enzymes like topoisomerase II, confirming its potential as an anticancer agent through computational methods .

Q & A

Q. Basic Research Focus

- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus or E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or microbial dihydrofolate reductase .

How can computational modeling predict target interactions?

Q. Advanced Research Focus

- Molecular docking (AutoDock Vina) : Predicts binding poses with kinases (e.g., docking score ≤−8 kcal/mol suggests strong inhibition) .

- QSAR models : Correlate substituent electronegativity with antimicrobial IC₅₀ values (R² > 0.85 in training sets) .

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target-ligand complexes .

What analytical techniques characterize synthetic intermediates?

Q. Basic Research Focus

- TLC (silica gel GF254) : Monitors azide intermediate formation (Rf ≈0.5 in ethyl acetate/hexane 1:1) .

- ¹H/¹³C NMR : Detects residual solvents (e.g., DMF-d₇ at δ 8.03 ppm) and confirms regiochemistry .

- IR spectroscopy : Identifies oxadiazole C=N stretches (~1600 cm⁻¹) and triazole C-H bends (~3100 cm⁻¹) .

How to address contradictions in reported bioactivity data?

Advanced Research Focus

Discrepancies often arise from:

- Substituent positional isomerism : Meta vs. para pyridine substitution alters H-bond donor capacity .

- Assay conditions : Variations in serum concentration (e.g., 5% vs. 10% FBS) affect cellular uptake .

- Solubility factors : DMSO stock concentration >1% may artificially inflate cytotoxicity readings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.